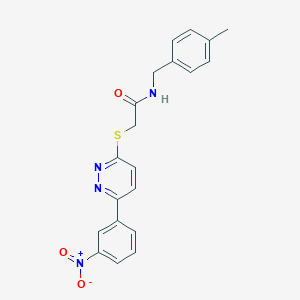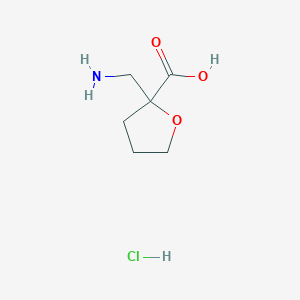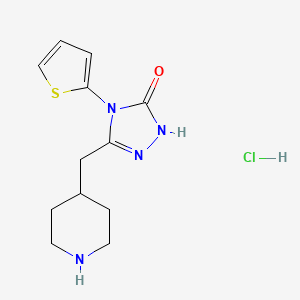
3-(piperidin-4-ylmethyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups and rings, including a piperidine ring, a thiophene ring, and a 1,2,4-triazole ring . These types of structures are often found in bioactive molecules and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine, thiophene, and 1,2,4-triazole rings. The piperidine ring is a six-membered ring with one nitrogen atom . The thiophene ring is a five-membered ring with one sulfur atom. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the piperidine ring could potentially make the compound basic .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Derivatives : Derivatives of 1,2,4-triazole, including compounds similar to 3-(piperidin-4-ylmethyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride, have been synthesized for potential use in medicinal drugs like anticonvulsants and antibacterials. These compounds have been synthesized using various methods, and their structures confirmed by physical-chemical analysis methods (Safonov, Panasenko, & Knysh, 2017).
Physical and Chemical Characterization : Such compounds have been characterized through various methods like elemental analysis, 1H-NMR spectroscopy, and HPLC-MS. The confirmation of their chemical structure is vital for further biological and pharmaceutical applications (Safonov, 2018).
Biological Applications
Antileishmanial Activity : Some 1,2,4-triazole derivatives, closely related to the compound , have been found to exhibit significant antileishmanial activity. These findings are based on theoretical and experimental studies, highlighting the potential of these compounds in antiparasitic treatments (Süleymanoğlu et al., 2017).
Antimicrobial Properties : Various derivatives of 1,2,4-triazole have been synthesized and tested for their antimicrobial properties. These studies are crucial for identifying new compounds that can be used to combat microbial infections (Ünver et al., 2010).
Potential as Antifungal Agents : The synthesis and characterization of novel triazol compounds containing a thiophen ring, which are structurally related to the compound , have indicated their potential as antifungal agents. This showcases the diverse biological activities of such compounds (Rameshbabu, Gulati, & Patel, 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(piperidin-4-ylmethyl)-4-thiophen-2-yl-1H-1,2,4-triazol-5-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS.ClH/c17-12-15-14-10(8-9-3-5-13-6-4-9)16(12)11-2-1-7-18-11;/h1-2,7,9,13H,3-6,8H2,(H,15,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABSTWQWRHAGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NNC(=O)N2C3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate](/img/structure/B2428376.png)

![2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2428379.png)
![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2428383.png)
![Tert-butyl 4-[imino(methyl)oxo-lambda6-sulfanyl]piperidine-1-carboxylate](/img/structure/B2428386.png)

![1-ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2428388.png)
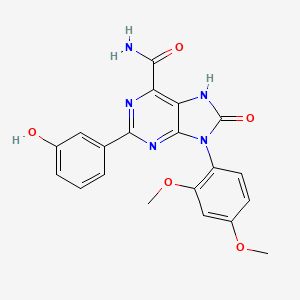
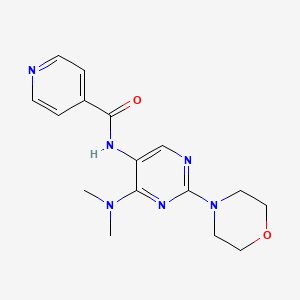

![2-[Bromo(difluoro)methyl]cyclobutan-1-one](/img/structure/B2428396.png)
![2-{[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2428397.png)
